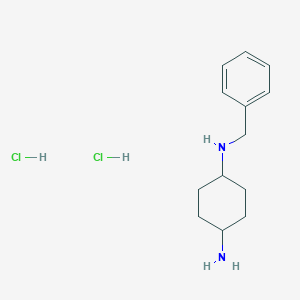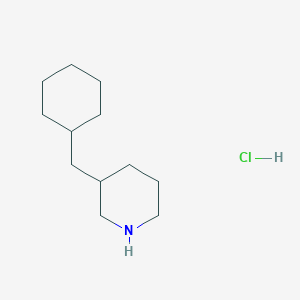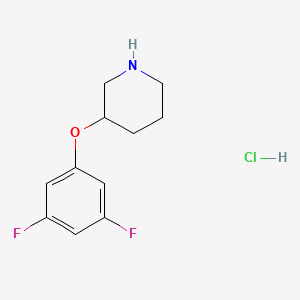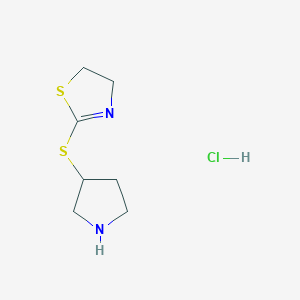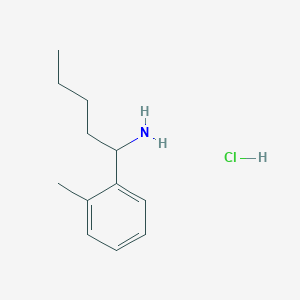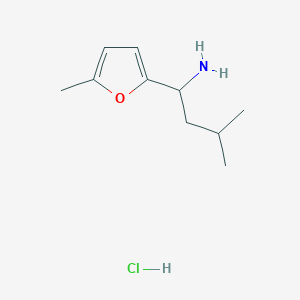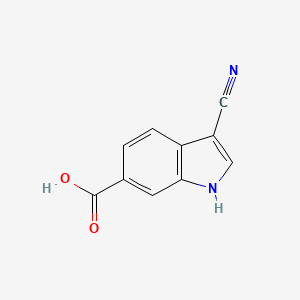
3-Cyano-1H-indole-6-carboxylic acid
Vue d'ensemble
Description
3-Cyano-1H-indole-6-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 186.17 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in the scientific community . One method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh 3) 4 .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, with a cyano group attached to the third carbon and a carboxylic acid group attached to the sixth carbon .Chemical Reactions Analysis
Indoles, including this compound, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes them useful in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 186.17 . The InChI code for this compound is 1S/C10H6N2O2/c11-4-7-5-12-9-3-6 (10 (13)14)1-2-8 (7)9/h1-3,5,12H, (H,13,14) .Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis Techniques : The synthesis of various hydroxyindole-3-carboxylic acids, including derivatives similar to 3-cyano-1H-indole-6-carboxylic acid, has been explored. These synthesis methods involve benzyloxyindoles converted to their carbethoxy derivatives, followed by alkaline hydrolysis and debenzylation (Marchelli, Hutzinger, & Heacock, 1969).
Chemical Derivatives and Applications
- Preparation of Tagged and Carrier-linked Auxins : Derivatives of indole-3-acetic acid, a key hormone in plants, have been developed for research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates, demonstrating the versatility of indole derivatives in research applications (Ilić et al., 2005).
Methodological Developments
- New Synthesis Methodologies : Research has led to the development of new methods for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the evolving techniques in the field of indole chemistry (Harjani, Tang, Norton, & Baell, 2014).
Fluorescence Studies
- Fluorescence Applications : Studies on new methyl 3-arylindole-2-carboxylates, synthesized using metal-assisted intramolecular cyclization, highlight the potential of indole derivatives as fluorescent probes, expanding their applications in scientific research (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Biological Applications
- Biological Activity Studies : Research on indole-2-carboxylic acid derivatives focuses on their therapeutic applications, demonstrating the biological significance of these compounds. This includes their antimicrobial activities, underlining the potential for medical applications (Raju et al., 2015).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include 3-cyano-1h-indole-6-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Action Environment
This suggests that they interact with multiple targets and affect a variety of biochemical pathways .
Safety and Hazards
The safety information for 3-Cyano-1H-indole-6-carboxylic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Indole derivatives, including 3-Cyano-1H-indole-6-carboxylic acid, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have been found to bind with high affinity to multiple receptors . This makes them a valuable resource in the development of new therapeutic agents .
Analyse Biochimique
Biochemical Properties
3-Cyano-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of alkaloids . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to affect the expression of genes involved in cell proliferation and apoptosis . This modulation of gene expression can lead to changes in cellular metabolism, affecting the overall function and health of the cell. Additionally, this compound has been found to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the accumulation or depletion of specific metabolites, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and apoptosis, as well as alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic or adverse effects, such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve a specific biological effect. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of other biomolecules, modulating overall metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.
Propriétés
IUPAC Name |
3-cyano-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-7-5-12-9-3-6(10(13)14)1-2-8(7)9/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPLZJUCUDLJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)

![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)
